molecular formula C9H12FNO2S B12206669 4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide

4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide

Cat. No.: B12206669
M. Wt: 217.26 g/mol
InChI Key: JUIQONYUZZBRHT-UHFFFAOYSA-N
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Description

4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that includes a fluorine atom, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N,3-trimethylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death or inhibition of growth. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, increasing its overall potency .

Comparison with Similar Compounds

4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide can be compared with other similar compounds such as:

  • 4-bromo-N,N,3-trimethylbenzenesulfonamide
  • 4-chloro-N,N,3-trimethylbenzenesulfonamide
  • 4-methyl-N,N,3-trimethylbenzenesulfonamide

These compounds share a similar sulfonamide structure but differ in the substituent on the benzene ring. The presence of different halogens (fluorine, bromine, chlorine) or other groups (methyl) can significantly influence their chemical properties, reactivity, and biological activities. For example, the fluorine atom in this compound can increase its lipophilicity and enhance its ability to penetrate biological membranes, making it more effective in certain applications .

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

4-fluoro-N,N,3-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3

InChI Key

JUIQONYUZZBRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)F

Origin of Product

United States

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